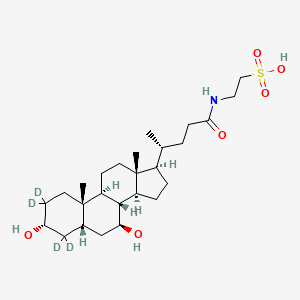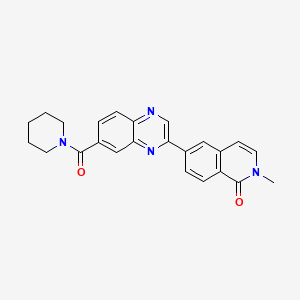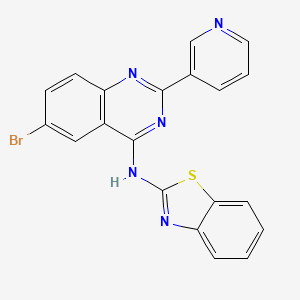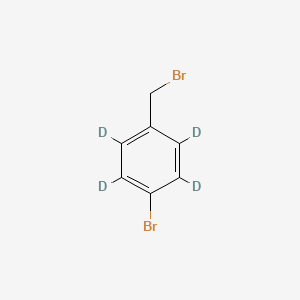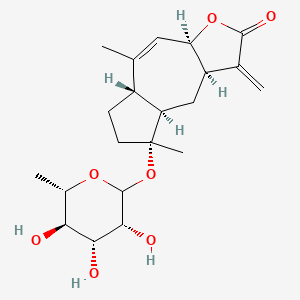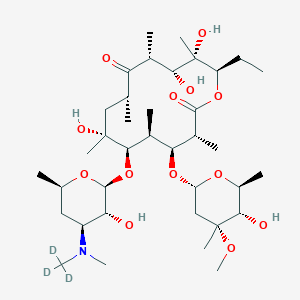![molecular formula C11H15N5O3 B12400999 (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is a nucleoside analog that plays a significant role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the glycosylation reaction.
Purification: The crude product is purified using chromatography techniques to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反応の分析
Types of Reactions
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a deoxy derivative.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the carboxyl derivative.
Reduction: The major product is the deoxy derivative.
Substitution: The major products are various substituted purine derivatives.
科学的研究の応用
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics.
作用機序
The mechanism of action of (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Enzymes: The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains.
Induce Mutations: It can induce mutations in viral and cancerous cells, leading to cell death.
Disrupt Cellular Processes: The compound can disrupt various cellular processes by interfering with nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’-Deoxyadenosine: A deoxy derivative with distinct properties and applications.
Vidarabine: An antiviral nucleoside analog with a similar structure but different therapeutic uses.
Uniqueness
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to be incorporated into nucleic acids and disrupt cellular processes makes it a valuable compound in scientific research and medicine.
特性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(18)2-6(3-17)19-11/h4-7,11,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7?,11+/m0/s1 |
InChIキー |
WXYNSDAXSPZXOS-NSMOOJLNSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
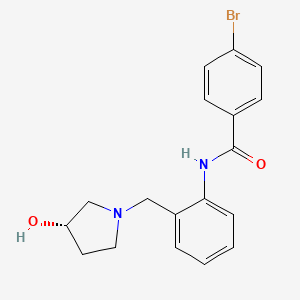

![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
